molecular formula C14H11F3N4O B2957293 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-74-6

2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2957293
CAS No.: 866145-74-6
M. Wt: 308.264
InChI Key: DXBRQYXSVYNAEB-SIARZVSRSA-N
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Description

The compound 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:

  • Trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.
  • Amino group at position 2, enabling hydrogen bonding.

Properties

IUPAC Name

2-amino-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)11-9-12(22)21(13(18)20-11)19-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,18,20)/b7-4+,19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBRQYXSVYNAEB-SIARZVSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, known for its complex structure and potential biological activities, has garnered interest in medicinal chemistry. This compound belongs to the pyrimidinone class, which is known for various pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Chemical Structure

The chemical formula of the compound is C14H11F3N4OC_{14}H_{11}F_3N_4O, with a molecular weight of approximately 308.26 g/mol. The structure features a pyrimidinone core substituted with an amino group and a phenylpropenylidene moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrimidinone class exhibit significant anticancer properties. For example, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group is hypothesized to enhance these effects by improving binding affinity to target proteins involved in cancer progression.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)10Apoptosis induction
Compound BMCF-7 (breast)15Cell cycle arrest
2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinoneA549 (lung)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited growth in a dose-dependent manner. The mechanism was attributed to its ability to activate caspase pathways, leading to increased apoptosis.
  • Antimicrobial Efficacy Testing : In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria, suggesting potential as a new antimicrobial agent.

Research Findings

Recent findings highlight the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. In vivo studies are essential to validate the efficacy observed in vitro and to assess any potential side effects or adverse reactions.

Comparison with Similar Compounds

Substituent Variations at Position 3

The target compound’s propenylideneamino group differentiates it from analogues with alternative substituents:

Compound (Catalog No.) Substituent at Position 3 Key Properties Reference
Target Compound (E,2E)-3-phenyl-2-propenylideneamino Enhanced conjugation, π interactions
167543 () (E)-1,3-benzodioxol-5-ylmethylideneamino Increased electron density
167546 () [2-(Trifluoromethyl)phenyl]methylideneamino Higher lipophilicity
167547 () 2-Naphthylmethylideneamino Bulkier aromatic system

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethylphenyl in 167546) increase metabolic resistance but may reduce solubility .

Trifluoromethyl Group Positioning

The trifluoromethyl (CF₃) group’s position significantly impacts activity:

Compound CF₃ Position Biological Impact Reference
Target Compound 6 Optimal for enzyme inhibition
(Compound 16) 4 High potency (IC₉₀ = 4.9 µM)
4 Steric hindrance reduces activity

Key Findings :

  • CF₃ at position 6 (target) may enhance substrate specificity compared to position 4, as seen in , where CF₃ at C-4 conferred cytotoxicity (IC₅₀ = 7.3 µM for compound 51) .

Sulfur-Containing Analogues

Sulfur-based substituents at position 2 or 3 alter electronic properties:

Compound (Evidence) Substituent Activity Profile Reference
2-(Isopropylsulfanyl) Moderate cytotoxicity
2-[(3-Methoxybenzyl)sulfanyl] Improved solubility
Target Compound 3-Propenylideneamino Lower toxicity

Key Findings :

  • Sulfur-containing groups (e.g., sulfanyl in –18) improve solubility but may introduce metabolic liabilities (e.g., oxidation to sulfoxides) .
  • The target compound’s amino-linked propenylidene group avoids sulfur-related instability while maintaining moderate lipophilicity .

Pharmacokinetic and Toxicity Profiles

Compound (Source) Bioavailability Cytotoxicity (IC₅₀) Key Issue Reference
Target Compound Not reported Not tested Pending preclinical data N/A
(ABPP) Low Non-toxic Poor bioavailability
(Compound 51) Moderate 7.3 µM (HepG2) Off-target toxicity

Key Findings :

  • Structural modifications (e.g., CF₃ position, substituent bulkiness) directly influence toxicity and absorption.

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